3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one
Description
3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one is a bicyclic heterocyclic compound featuring a fused cyclopentane ring and an imidazol-4-one core. The imidazol-4-one moiety, characterized by a carbonyl group at the 4-position of the imidazole ring, is a critical pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions. The cyclopenta-fused structure confers unique conformational rigidity and electronic properties, distinguishing it from simpler imidazolone derivatives.
Properties
Molecular Formula |
C6H6N2O |
|---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
5,6-dihydro-1H-cyclopenta[d]imidazol-4-one |
InChI |
InChI=1S/C6H6N2O/c9-5-2-1-4-6(5)8-3-7-4/h3H,1-2H2,(H,7,8) |
InChI Key |
NGEJHJXVSLSYSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentanone with formamide in the presence of a catalyst such as phosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Formation of imidazole oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.
Scientific Research Applications
3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The following table summarizes key structural analogs of 3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one, highlighting substituents, ring systems, and biological activities:
Key Observations:
- Rigidity vs. Flexibility: The cyclopenta-fused system in the target compound imposes greater conformational rigidity compared to non-fused imidazol-4-ones like nortopsentine D. This rigidity may enhance binding specificity in drug-target interactions.
- Electronic Effects: Substituents significantly modulate bioactivity. For example, methylation of nortopsentine D drastically improves cytotoxicity, likely by enhancing lipophilicity and membrane permeability .
- PAINS Alert: Substituted imidazol-4-ones with multiple aromatic groups (e.g., 3-phenyl-2-phenyl derivatives) are flagged as PAINS (Pan-Assay Interference Compounds), indicating nonspecific binding or reactivity in high-throughput screens .
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